N-(2-hydroxycyclobutyl)cyclohexanecarboxamide
Description
N-(2-Hydroxycyclobutyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a hydroxy-substituted cyclobutyl group at the amide nitrogen. Cyclohexanecarboxamides are widely explored for their conformational flexibility, hydrogen-bonding capacity, and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-7-6-9(10)12-11(14)8-4-2-1-3-5-8/h8-10,13H,1-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSANUYNUDHWRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxycyclobutylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF).
Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of the chloro or bromo derivative.
Scientific Research Applications
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as organogelators for controlling the rheological properties of oils.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hypothetical Properties of N-(2-Hydroxycyclobutyl)cyclohexanecarboxamide
While direct data is unavailable, predictions can be made:
Hydrogen Bonding : The 2-hydroxycyclobutyl group may enhance solubility via O–H⋯O/N interactions, similar to hydroxylated coumarin derivatives .
Conformational Flexibility : The cyclobutyl ring’s strain might favor specific binding conformations in biological targets.
Synthetic Challenges: Introducing a hydroxycyclobutyl group may require specialized reagents (e.g., protected cyclobutanol derivatives) to avoid side reactions.
Biological Activity
N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutyl and cyclohexane moieties, which contribute to its structural complexity and biological activity. The presence of the hydroxyl group on the cyclobutyl ring enhances its solubility and may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Specifically, research has focused on its inhibitory effects on human colorectal adenocarcinoma cell lines, including Caco-2 and HCT-116.
- Cell Line Studies :
- The compound showed an IC value of 98 µM against Caco-2 cells and 337 µM against HCT-116 cells, indicating differential sensitivity based on the cell line's characteristics .
- Another derivative (compound 16) displayed enhanced activity with an IC of 13 µM for Caco-2 and 240.2 µM for HCT-116, suggesting that structural modifications can significantly impact efficacy .
The biological mechanisms through which this compound exerts its effects have been explored through various assays:
- Gene Expression Modulation : Treatment with compound 16 resulted in significant alterations in the expression levels of key genes involved in the PI3K/AKT signaling pathway, specifically decreasing PI3K and AKT expression while increasing BAD expression. This suggests a pro-apoptotic effect that could contribute to its anticancer activity .
- Binding Studies : Induced-fit docking studies indicated that the compound interacts effectively with the PI3Kα kinase domain, forming hydrogen bonds with critical residues. This interaction is crucial for inhibiting the kinase's activity, which is often upregulated in cancers .
Research Findings
A summary of key research findings related to this compound is presented below:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Caco-2 | 98 | PI3K/AKT pathway modulation |
| Study 1 | HCT-116 | 337 | PI3K/AKT pathway modulation |
| Study 2 | Caco-2 | 13 | Enhanced binding to PI3Kα |
| Study 2 | HCT-116 | 240.2 | Enhanced binding to PI3Kα |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Colorectal Cancer : In vitro studies using Caco-2 and HCT-116 cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis through the activation of pro-apoptotic pathways.
- Comparative Studies : When compared to other known inhibitors in the same class, this compound exhibited superior potency against specific cancer cell lines, emphasizing its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
